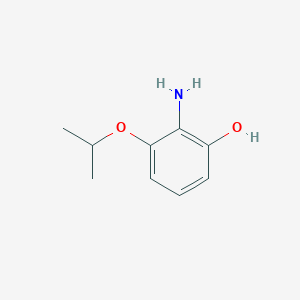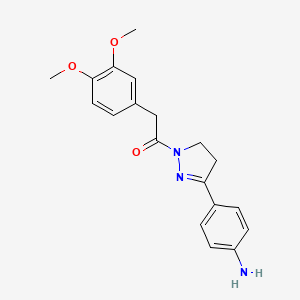![molecular formula C12H14ClN B13075314 (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is a chemical compound with the molecular formula C₁₂H₁₄ClN. This compound is characterized by the presence of a but-2-yn-1-yl group attached to a [(4-chloro-3-methylphenyl)methyl]amine moiety. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine typically involves the reaction of (4-chloro-3-methylphenyl)methylamine with but-2-yne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic attack on the but-2-yne. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(But-2-yn-1-yl)[(4-chlorophenyl)methyl]amine: Similar structure but lacks the methyl group on the phenyl ring.
(But-2-yn-1-yl)[(4-methylphenyl)methyl]amine: Similar structure but lacks the chlorine atom on the phenyl ring.
(But-2-yn-1-yl)[(3-chloro-4-methylphenyl)methyl]amine: Similar structure but with different positions of the chlorine and methyl groups on the phenyl ring.
Uniqueness
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C12H14ClN |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
N-[(4-chloro-3-methylphenyl)methyl]but-2-yn-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-3-4-7-14-9-11-5-6-12(13)10(2)8-11/h5-6,8,14H,7,9H2,1-2H3 |
InChI-Schlüssel |
UNFPKFQAGXTGEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCNCC1=CC(=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)


![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
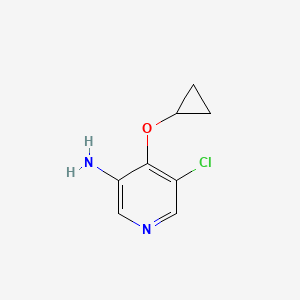
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
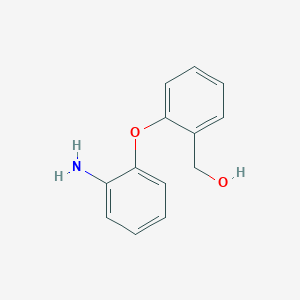

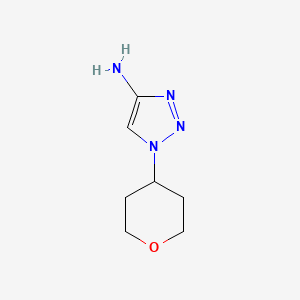
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075291.png)
